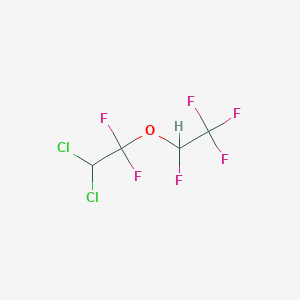
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C4H2Cl2F6O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of phenol or its alkali metal phenate with dichlorodifluoroethylene . This reaction forms 2,2-dichloro-1,1-difluoroethoxybenzene, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.
Applications De Recherche Scientifique
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets and pathways. The compound can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Dichloro-1,1-difluoroethoxy)propane: This compound has a similar structure but differs in its chemical properties and applications.
1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene: Another related compound with distinct chemical characteristics and uses.
Uniqueness
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinctive chemical and physical properties. These properties make it valuable for various specialized applications in research and industry.
Propriétés
Numéro CAS |
57041-65-3 |
|---|---|
Formule moléculaire |
C4H2Cl2F6O |
Poids moléculaire |
250.95 g/mol |
Nom IUPAC |
2-(2,2-dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2Cl2F6O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
Clé InChI |
RDYTUFQTFZMTJC-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(OC(C(Cl)Cl)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


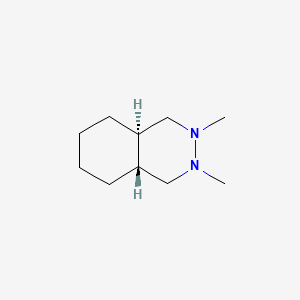
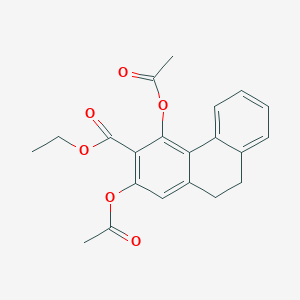
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
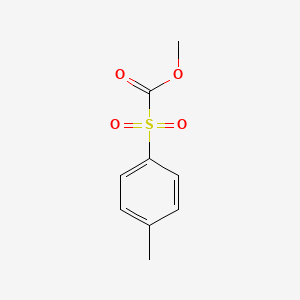
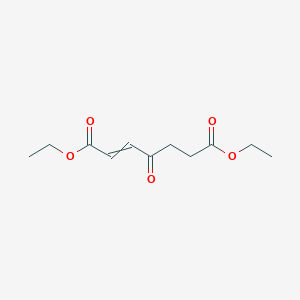
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)

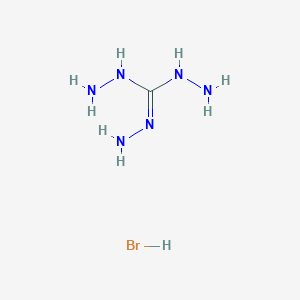

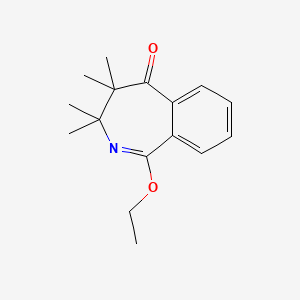
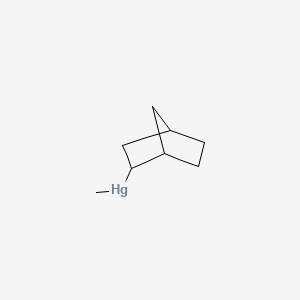
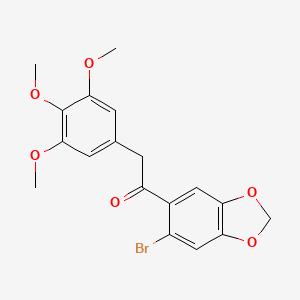
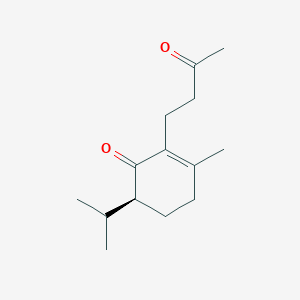
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
